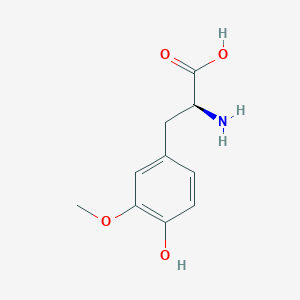

3-Metoxitirosina

Descripción general

Descripción

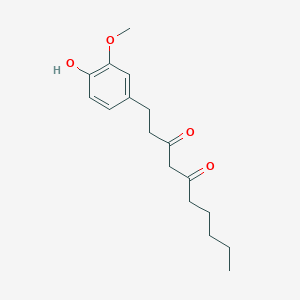

3-O-Metil-Dopa, también conocido como ácido 2-amino-3-(4-hidroxi-3-metoxifenil)propanoico, es un metabolito significativo de la L-3,4-dihidroxi-fenilalanina (L-DOPA). Este compuesto se forma a través de la metilación de la L-DOPA por la enzima catecol-O-metiltransferasa. Juega un papel crucial en el tratamiento de la enfermedad de Parkinson, ya que a menudo se encuentra elevado en el plasma y el líquido cefalorraquídeo de los pacientes que reciben terapia con L-DOPA .

Aplicaciones Científicas De Investigación

El 3-O-Metil-Dopa tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en estudios de cromatografía y espectrometría de masas.

Biología: El compuesto se estudia por su papel en el metabolismo de los neurotransmisores y sus efectos en los procesos celulares.

Medicina: El 3-O-Metil-Dopa es crucial para comprender la farmacocinética de la L-DOPA en el tratamiento de la enfermedad de Parkinson. .

Industria: El compuesto se utiliza en el control de calidad de las formulaciones farmacéuticas que contienen L-DOPA.

Mecanismo De Acción

El 3-O-Metil-Dopa ejerce sus efectos principalmente a través de su interacción con la enzima catecol-O-metiltransferasa. Esta enzima cataliza la metilación de la L-DOPA, lo que lleva a la formación de 3-O-Metil-Dopa. El compuesto compite con la L-DOPA por el transporte a través de la barrera hematoencefálica e inhibe la liberación de dopamina, lo que puede afectar la eficacia de la terapia con L-DOPA en la enfermedad de Parkinson .

Compuestos Similares:

L-DOPA: El precursor del 3-O-Metil-Dopa, utilizado en el tratamiento de la enfermedad de Parkinson.

Dopamina: El metabolito activo de la L-DOPA, crucial para la neurotransmisión.

Carbidopa y Benserazida: Inhibidores de la descarboxilasa de DOPA utilizados para aumentar la disponibilidad de L-DOPA en el cerebro.

Unicidad: El 3-O-Metil-Dopa es único por su vida media más larga en comparación con la L-DOPA, lo que lleva a su acumulación en pacientes que reciben terapia crónica con L-DOPA. Esta acumulación puede provocar diversos efectos secundarios, incluyendo discinesia y disfunción motora .

Análisis Bioquímico

Biochemical Properties

3-Methoxy-L-tyrosine interacts with various enzymes and proteins. It is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity . The inhibition of COMT, which is involved in its formation, enhances the anti-Parkinson activity of L-DOPA .

Cellular Effects

The major extracellular metabolite of dopamine, 3-Methoxy-L-tyrosine, can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It has been reported that 3-Methoxy-L-tyrosine can increase the viability of dopaminergic neurons .

Molecular Mechanism

3-Methoxy-L-tyrosine exerts its effects at the molecular level through various mechanisms. It is formed from L-Dopa via O-methylation, a process catalyzed by the enzyme COMT . Inhibition of COMT enhances the anti-Parkinson activity of L-DOPA .

Metabolic Pathways

3-Methoxy-L-tyrosine is involved in the metabolic pathway of L-Dopa, where it is formed via O-methylation by the enzyme COMT

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 3-O-Metil-Dopa se sintetiza a través de la metilación de la L-DOPA. La enzima catecol-O-metiltransferasa cataliza esta reacción, con la S-adenosil metionina actuando como cofactor .

Métodos de Producción Industrial: En entornos industriales, la producción de 3-O-Metil-Dopa implica el uso de cromatografía líquida de alta eficacia (HPLC) y espectrometría de masas (MS) para garantizar la pureza y la coherencia. El proceso normalmente incluye la precipitación de proteínas utilizando ácido perclórico y la separación utilizando mezclas de metanol o acetonitrilo:agua en columnas C18 .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3-O-Metil-Dopa experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo implican reactivos como el cloro o el bromo.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir aminas .

Comparación Con Compuestos Similares

L-DOPA: The precursor to 3-O-Methyldopa, used in Parkinson’s disease treatment.

Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.

Carbidopa and Benserazide: DOPA decarboxylase inhibitors used to increase the availability of L-DOPA in the brain.

Uniqueness: 3-O-Methyldopa is unique in its longer half-life compared to L-DOPA, leading to its accumulation in patients undergoing chronic L-DOPA therapy. This accumulation can result in various side effects, including dyskinesia and motor dysfunction .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315157 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-48-1 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

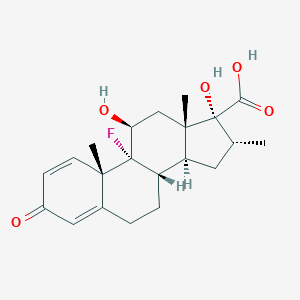

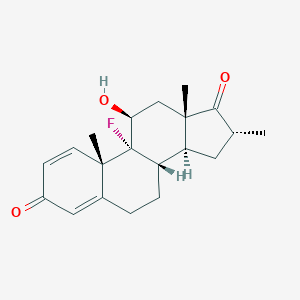

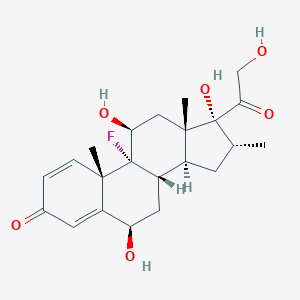

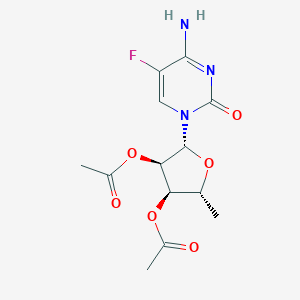

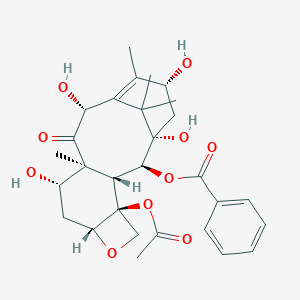

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.